molecular formula C12H16N2O B7777311 N-Phenylpiperidine-3-carboxamide

N-Phenylpiperidine-3-carboxamide

Cat. No. B7777311
M. Wt: 204.27 g/mol
InChI Key: OMRRMLNZFJXOTG-UHFFFAOYSA-N
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Description

N-Phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonists :

    • Novel 3-phenylpiperidine-4-carboxamide derivatives are reported as highly potent and orally long-acting neurokinin-1 receptor antagonists. These compounds show excellent efficacy and pharmacokinetic profiles in animal models, suggesting potential applications in treating disorders related to the tachykinin NK(1) receptor (Shirai et al., 2012).
  • SP Antagonists :

    • Substituted (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides and their acylated derivatives are synthesized with the anticipation of similar activities to common SP antagonists. This indicates potential applications in the design of new therapeutic agents targeting the substance P/neurokinin-1 (SP/NK1) system (Burdzhiev & Stanoeva, 2010).
  • Met Kinase Inhibitors :

    • N-Phenylpiperidine-3-carboxamide derivatives are identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy and favorable pharmacokinetic profiles, marking them as potential candidates for cancer therapy (Schroeder et al., 2009).
  • Poly(ADP-ribose) Polymerase Inhibitors :

    • Phenylpiperidine-substituted benzimidazole carboxamide derivatives are developed as poly(ADP-ribose) polymerase (PARP) inhibitors with excellent enzyme potency and cellular potency. These compounds exhibit potential for the treatment of cancer, especially when combined with other chemotherapeutic agents (Penning et al., 2010).
  • Antiviral Agents :

    • Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives are synthesized and studied for potential treatment of HIV, showing promising cell–cell fusion inhibitory activities. This suggests their application in developing new antiviral therapies (Weng et al., 2011).
  • Antitumor Agents :

    • 2-Cyanoaziridine-1-carboxamides, including the N-phenyl derivative, are active against a variety of tumor cells, including strains resistant to standard chemotherapeutic drugs. These compounds may offer new avenues for cancer treatment (Iyengar et al., 1999).
  • Insect Repellents :

    • The carboxamide N, N-di-ethyl-meta-toluamide (DEET) and novel repellents, including carboxamides, are studied for their interactions with mosquito odorant receptors. The findings suggest that carboxamides could represent a class of more effective alternatives to DEET (Grant et al., 2020).
  • Synthesis of Antibiotics :

    • 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives are synthesized with the aim of creating new antibiotic and antibacterial drugs. These compounds show promise as potential therapeutic agents (Ahmed, 2007).

properties

IUPAC Name

N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRRMLNZFJXOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylpiperidine-3-carboxamide

CAS RN

173987-10-5
Record name N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(S)-Phenylcarbamoyl-piperidine-1-carboxylic acid benzyl ester (1.80 mol, 608 mg) and Pd—C 30% (100 mg) in CH3OH (10 mL) at 25° C. were added to a Paar hydrogenator low pressure reaction vessel. The mixture was reacted at 55 psi with vigorous shaking until hydrogen uptake subsided (2 h). The catalyst was filtered through a pad of celite. The filtrate was concentrated in vacuo which provided piperidine-3-carboxylic acid phenylamide (367 mg, 367 mg theoretical, 99%) as a white foam: LRMS m/z 205 (M++1, C12H16N2O requires 205).
Name
3-(S)-Phenylcarbamoyl-piperidine-1-carboxylic acid benzyl ester
Quantity
608 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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